molecular formula C13H16O2 B8680632 6-Benzyloxymethyl-3,4-dihydro-2H-pyran CAS No. 89429-82-3

6-Benzyloxymethyl-3,4-dihydro-2H-pyran

Cat. No.: B8680632
CAS No.: 89429-82-3
M. Wt: 204.26 g/mol
InChI Key: HIHAXAWWHPHLKU-UHFFFAOYSA-N
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Description

Overview of Dihydropyran Chemistry and its Structural Significance in Organic Synthesis

The 3,4-dihydro-2H-pyran ring is a six-membered heterocyclic compound containing an oxygen atom and a double bond adjacent to it. wikipedia.org This structural feature, a cyclic vinyl ether, is the source of its unique reactivity and synthetic utility. nbinno.com Dihydropyran and its derivatives are integral components in numerous natural products, pharmaceuticals, and other biologically active substances. nih.gov For instance, the antiviral drug Zanamivir contains a dihydropyran core, highlighting its therapeutic relevance. nih.gov

The significance of the dihydropyran system in organic synthesis stems from several key characteristics:

Protecting Group Chemistry : 3,4-Dihydro-2H-pyran (DHP) is widely used as a protecting group for alcohols. wikipedia.orgnbinno.com The reaction of an alcohol with DHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. This ether is stable under a variety of reaction conditions, yet can be easily removed by acidic hydrolysis, making it an indispensable tool in multi-step synthesis. nbinno.com

Versatile Reactivity : The electron-rich double bond in the dihydropyran ring makes it susceptible to various chemical transformations, including cycloadditions and substitution reactions. solubilityofthings.com It can participate in inverse-electron-demand Diels-Alder reactions, serving as a key step in the construction of more complex cyclic systems. acs.org

Synthetic Precursor : The dihydropyran framework is a valuable precursor for synthesizing other important molecules like C-glycosides and components of macrocyclic antibiotics. nih.govsemanticscholar.org Its ability to undergo various functionalizations allows for the creation of diverse and complex molecular architectures. solubilityofthings.com

Modern synthetic methods for constructing the 3,4-dihydro-2H-pyran core are diverse and include ring-closing metathesis, hetero-Diels-Alder reactions, and various catalyzed cyclization reactions. organic-chemistry.orgorganic-chemistry.org

Importance of the 6-Benzyloxymethyl-3,4-dihydro-2H-pyran Motif in Chemical Research

The compound this compound is a specialized derivative that carries a benzyloxymethyl group at the 6-position of the dihydropyran ring. This specific substitution pattern enhances its utility as a synthetic intermediate. google.com

The primary importance of this motif lies in its role as a precursor to molecules with a primary alcohol functionality. The benzyl (B1604629) group serves as a robust protecting group for the hydroxymethyl side chain. This protection is crucial during synthetic sequences where the dihydropyran ring or other parts of the molecule are being modified. The benzyl group can be selectively removed later in the synthesis, typically through hydrogenolysis, to reveal the primary alcohol for further functionalization.

This motif is particularly valuable in the synthesis of complex natural products and pharmaceuticals where a chiral hydroxymethyl-substituted tetrahydropyran (B127337) unit is a key structural feature. The ability to introduce this functionalized ring system in a protected form simplifies complex synthetic routes and allows for greater control over the chemical transformations. As such, this compound is considered a valuable intermediate for the synthesis of crop protection agents, pharmaceuticals, and dyes. google.com

Below is a table summarizing the key properties of the parent compound, 3,4-Dihydro-2H-pyran.

PropertyValue
Chemical FormulaC5H8O
Molar Mass84.118 g·mol−1 wikipedia.org
AppearanceColorless liquid wikipedia.org
Density0.922 g/mL wikipedia.org
Boiling Point86 °C (187 °F; 359 K) wikipedia.org
Melting Point−70 °C (−94 °F; 203 K) wikipedia.org
Solubility in WaterLimited/Moderate nbinno.comsolubilityofthings.com
Solubility in Organic SolventsMiscible with many (e.g., ethanol (B145695), ether, acetone) nbinno.comsolubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89429-82-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-8H,4-5,9-11H2

InChI Key

HIHAXAWWHPHLKU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)COCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Benzyloxymethyl 3,4 Dihydro 2h Pyran and Analogous Structures

Direct Synthesis Approaches to the 3,4-Dihydro-2H-pyran Ring System

The formation of the 3,4-dihydro-2H-pyran core is achievable through several direct synthetic routes. These methods construct the heterocyclic ring system from acyclic precursors, employing different catalytic systems and reaction cascades to achieve the desired transformation.

Cyclization Reactions for Pyranyl Ring Formation

Cyclization reactions represent a fundamental approach to the synthesis of the pyranyl ring. These methods involve the intramolecular formation of an ether linkage to close a chain and form the six-membered ring, typically driven by acid or base catalysis.

A well-established method for preparing 3,4-dihydropyrans involves the acid-catalyzed elimination of an alcohol from a 2-alkoxy-tetrahydropyran precursor. google.com This approach is particularly relevant for the synthesis of compounds like 6-Benzyloxymethyl-3,4-dihydro-2H-pyran. The reaction typically involves heating the 2-alkoxy-tetrahydropyran in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or phosphorus pentoxide. google.com The process proceeds via the elimination of the alcohol moiety, leading to the formation of a double bond within the ring and yielding the desired 3,4-dihydro-2H-pyran.

Base-catalyzed methods also provide a viable route to pyran ring systems, often proceeding through different mechanisms than their acid-catalyzed counterparts. These reactions can involve annulation strategies or isomerization followed by cyclization. For example, phosphine-catalyzed (3+3) annulations between allenoates and 1C,3O-bisnucleophiles can produce stable 2H-pyrans. organic-chemistry.org

In other systems, bases are used to facilitate tandem reactions that result in dihydropyran structures. N-Heterocyclic carbene (NHC) catalysis, in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) or potassium carbonate, can initiate Michael additions followed by lactonization to form fused dihydropyranones. mdpi.com While not a direct synthesis of this compound, these methodologies demonstrate the utility of base catalysis in constructing the core dihydropyran ring from different starting materials.

Olefin Metathesis and Double Bond Migration Strategies

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds, including those within cyclic structures. uwindsor.ca Ring-closing metathesis (RCM) is particularly applicable to the synthesis of the 3,4-dihydro-2H-pyran ring. organic-chemistry.orgharvard.edu

The ring-closing metathesis (RCM) of acyclic dienes, catalyzed by ruthenium carbene complexes, provides an efficient pathway to cyclic olefins. masterorganicchemistry.com For the synthesis of 6-substituted-3,4-dihydro-2H-pyrans, a suitable precursor would be an appropriately substituted diallyl ether. The reaction is driven by the formation of a stable cyclic alkene and the release of a small, volatile byproduct, typically ethylene (B1197577). utc.edu

The catalysts for these transformations are typically ruthenium-based complexes known as Grubbs' catalysts. wikipedia.org Several generations of these catalysts have been developed, offering varying levels of activity, stability, and functional group tolerance. utc.eduwikipedia.org The general mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium carbene and the two alkene moieties of the diene substrate, ultimately extruding one of the terminal CH2 groups as ethylene and forming the new endocyclic double bond. masterorganicchemistry.com

An olefin metathesis followed by a double bond migration sequence can convert allyl ethers into cyclic enol ethers, a transformation catalyzed by first and second-generation Grubbs' catalysts. organic-chemistry.org The activation of these ruthenium complexes to also catalyze the double bond migration can be achieved by adding hydride sources like sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH4). organic-chemistry.org

Table 1: Generations of Grubbs' Catalysts

Catalyst Generation Common Name Key Features
First Generation Grubbs' Catalyst G1 Employs two tricyclohexylphosphine (B42057) (PCy3) ligands; good functional group tolerance but moderate activity. wikipedia.org
Second Generation Grubbs' Catalyst G2 One PCy3 ligand is replaced by an N-heterocyclic carbene (NHC); higher activity and broader substrate scope. utc.edu

Domino and Tandem Reaction Sequences

Domino and tandem reactions offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. rsc.org This strategy enhances atom economy and reduces waste from multiple workup and purification steps. The synthesis of the 3,4-dihydro-2H-pyran ring can be accomplished through such sequences.

For example, a titanocene-catalyzed reductive domino reaction has been used to prepare gem-difluorobishomoallylic alcohols, which can then be derivatized in a single step to form diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Another approach involves a one-pot sequence starting from propargyl vinyl ethers. This sequence can proceed through a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to yield stable 2H-pyrans, which are isomers of the dihydropyran system. organic-chemistry.orgnih.gov These examples highlight the power of tandem reactions to rapidly construct the core pyran heterocycle with a high degree of complexity.

Table 2: Summary of Synthetic Methodologies

Methodology Key Reagents/Catalysts Precursor Type Description
Acid-Catalyzed Cyclization p-Toluenesulfonic acid 2-Alkoxy-tetrahydropyran Intramolecular elimination of an alcohol to form the endocyclic double bond. google.com
Base-Catalyzed Annulation Phosphines, DABCO Allenoates, enals Construction of the pyran ring through various base-mediated annulation or tandem sequences. organic-chemistry.orgmdpi.com
Ring-Closing Metathesis Grubbs' Catalysts (G1, G2, etc.) Acyclic diene (e.g., diallyl ether) Intramolecular olefin metathesis to form the cyclic ether with ethylene as a byproduct. organic-chemistry.org
Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions have emerged as a powerful tool in organic synthesis, enabling unique transformations. One such application is in reductive domino reactions that can lead to the formation of dihydropyran rings, albeit often through a multi-step sequence involving derivatization.

Research has demonstrated a titanocene-catalyzed reductive domino reaction that provides access to gem-difluorobishomoallylic alcohols, starting from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.orgnih.gov This process involves a Ti(III)-mediated radical-type epoxide ring opening, followed by an allylic defluorinative cross-coupling. organic-chemistry.org While this reaction does not directly yield the target dihydropyran, the resulting gem-difluorobishomoallylic alcohol products can be further derivatized into 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.orgnih.govorganic-chemistry.org This subsequent transformation is typically achieved in a single step through a base-mediated reaction. organic-chemistry.org

Table 1: Titanocene-Catalyzed Synthesis of gem-Difluorobishomoallylic Alcohols

Entry Trifluoromethyl-substituted Alkene Epoxide Product Yield (%)
1 Aryl trifluoromethyl alkene Various epoxides gem-difluorobishomoallylic alcohol Moderate to Good
2 Alkyl-substituted trifluoromethyl alkene Styrenyl oxides Unsuitable -
3 Alkynyl-substituted trifluoromethyl alkene Styrenyl oxides Unsuitable -

Data compiled from research on titanocene-catalyzed reductive domino reactions. organic-chemistry.org

Carbonyl Ene Reactions

The carbonyl ene reaction represents another strategic approach to dihydropyran synthesis. This reaction involves the addition of an enolizable olefin to a carbonyl compound, forming a new carbon-carbon bond and transferring the double bond.

Specifically, the carbonyl ene reaction of 2-methylenetetrahydropyrans has been shown to produce β-hydroxydihydropyrans under mild conditions and in very good yields. organic-chemistry.org This method provides a direct pathway for introducing oxygen heterocycles into more complex molecular frameworks. organic-chemistry.org The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the alkene. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. Substituted dihydropyrans can be synthesized with excellent diastereoselectivity from the reaction of aldehydes or epoxides with compounds like ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate via an oxonium-ene cyclization catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

Hetero Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a powerful and widely used method for the construction of six-membered heterocyclic rings, including the 3,4-dihydro-2H-pyran system. researchgate.netnih.gov This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (normal electron demand) or, more commonly for dihydropyran synthesis, an electron-poor 1-oxabutadiene (an α,β-unsaturated carbonyl compound) and an electron-rich alkene (inverse electron demand).

To achieve enantiocontrol in the hetero-Diels-Alder reaction, chiral Lewis acids are frequently employed as catalysts. Among the most successful are C2-symmetric bis(oxazoline)-copper(II) complexes. organic-chemistry.orgnih.gov These catalysts effectively coordinate to the α,β-unsaturated carbonyl compound (the heterodiene), lowering its LUMO energy and creating a chiral environment that directs the approach of the dienophile. organic-chemistry.orgacs.org

This methodology has been successfully applied to the reaction between various α,β-unsaturated acyl phosphonates or β,γ-unsaturated α-keto esters and electron-rich olefins like enol ethers, leading to dihydropyrans with high levels of diastereo- and enantioselectivity. organic-chemistry.org A key advantage of this catalytic system is its efficiency at low catalyst loadings and convenient temperatures, making it suitable for large-scale synthesis. organic-chemistry.org The resulting cycloadducts are valuable chiral building blocks for the synthesis of complex molecules. organic-chemistry.org The high diastereoselectivity is often attributed to frontier orbital control and/or electrostatic effects that favor an endo transition state. organic-chemistry.org

Table 2: Enantioselective Hetero-Diels-Alder Reaction Catalyzed by a C2-symmetric Bis(oxazoline)-Cu(II) Complex

Heterodiene Dienophile (Enol Ether) Diastereomeric Ratio (endo/exo) Enantiomeric Excess (% ee) of endo isomer
Acyl Phosphonate Ethyl vinyl ether >95:5 98
β,γ-Unsaturated α-Keto Ester 2-Methoxypropene >95:5 97

Representative data from studies on asymmetric hetero-Diels-Alder reactions. organic-chemistry.org

Palladium-Catalyzed Cycloisomerizations and Related Reactions

Palladium catalysis offers a versatile platform for the synthesis of various heterocyclic compounds, including dihydropyrans, through cycloisomerization and related cascade reactions. These methods are often characterized by their high efficiency and atom economy.

A notable strategy for the stereospecific synthesis of substituted pyran rings involves the palladium(II)-catalyzed intramolecular cyclization of substrates containing both a hydroxyl group and an alkene, such as certain hydroxy-α,β-unsaturated alcohols. deepdyve.com A key feature of this reaction is the concept of 1,3-chirality transfer. nih.gov

In this process, a chiral center in the starting material, typically an allylic alcohol, directs the formation of a new stereocenter on the newly formed tetrahydropyran (B127337) or dihydropyran ring. The reaction proceeds through an intramolecular oxypalladation of the alkene by the hydroxyl group. nih.gov The stereochemistry of the product is controlled by the conformation of the intermediate Pd π-complex with the allylic alcohol, which seeks to minimize allylic strain and 1,3-diaxial interactions. nih.gov This syn-SN2' type process allows for the efficient and stereospecific formation of cis- or trans-2,6-disubstituted pyrans, depending on the stereochemistry of the starting diol. nih.gov

Palladium-catalyzed reactions of alkynols (compounds containing both an alkyne and an alcohol) provide a pathway for the divergent synthesis of oxygen-containing heterocycles. organic-chemistry.org By tuning the reactivity of arylpalladium intermediates, it is possible to control the cyclization mode, leading to either 5-exo or 6-endo cyclizations. organic-chemistry.org

The 6-endo cyclization of alkynols is particularly relevant for the synthesis of dihydropyran structures. These palladium-catalyzed reactions offer a flexible approach to a range of substituted dihydropyrans that can be further derivatized, demonstrating their utility in synthetic strategies. organic-chemistry.org

Strategies for Incorporating the Benzyloxymethyl Moiety

The benzyloxymethyl group serves as a protected form of a hydroxymethyl group. Its incorporation into the target molecule can be achieved at different stages of the synthesis.

One of the most common and straightforward methods for introducing a benzyl (B1604629) ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl halide (e.g., benzyl bromide). organic-chemistry.org In the context of synthesizing this compound, this strategy would typically involve the preparation of a 6-hydroxymethyl-3,4-dihydro-2H-pyran intermediate. The hydroxyl group of this intermediate can then be protected as a benzyl ether.

The reaction conditions for the Williamson ether synthesis can be tailored to the substrate. A strong base like sodium hydride (NaH) is often used for deprotonation. organic-chemistry.org For molecules sensitive to strongly basic conditions, alternative methods are available. For example, using benzyl trichloroacetimidate (B1259523) under acidic conditions or reagents like 2-benzyloxy-1-methylpyridinium triflate, which allow for benzylation under nearly neutral thermal conditions, can be advantageous. orgsyn.org The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. organic-chemistry.org

An alternative strategy involves utilizing a starting material that already contains the benzyloxymethyl group or a precursor that can be easily converted to it. This approach can be more efficient by reducing the number of synthetic steps. For example, a hetero-Diels-Alder reaction, a powerful tool for constructing six-membered heterocycles, could employ a dienophile or a diene that is functionalized with a benzyloxymethyl group.

Syntheses of complex molecules often rely on building blocks that carry protected functional groups through several reaction steps. For instance, a starting material containing a benzyl-protected alcohol could be elaborated through a series of reactions to construct the dihydropyran ring. This ensures that the sensitive hydroxyl functionality is masked until a later stage of the synthesis where it might be needed or deprotected. The choice of this strategy depends heavily on the availability of the functionalized starting materials and their compatibility with the planned synthetic route to the dihydropyran core.

Reactivity and Chemical Transformations of 6 Benzyloxymethyl 3,4 Dihydro 2h Pyran

Reactions Involving the Endocyclic Double Bond

The electron-rich double bond within the dihydropyran ring is susceptible to attack by electrophiles and can undergo various oxidation reactions.

Electrophilic Additions

Electrophilic additions to the double bond of 6-Benzyloxymethyl-3,4-dihydro-2H-pyran proceed via the formation of a cationic intermediate, which is then attacked by a nucleophile. The presence of the adjacent ring oxygen atom significantly influences the regioselectivity of these reactions.

Halogenation (e.g., with Chlorine and Bromine)

The halogenation of this compound with reagents like chlorine (Cl₂) or bromine (Br₂) is expected to proceed through a standard electrophilic addition mechanism. The reaction involves the formation of a cyclic halonium ion intermediate, which is subsequently opened by the halide ion. This results in the anti-addition of the two halogen atoms across the double bond, yielding a dihalogenated tetrahydropyran (B127337) derivative. The reaction is typically carried out in an inert solvent such as dichloromethane.

Table 1: Halogenation of this compound

ReactantReagentExpected Major Product
This compoundCl₂trans-5,6-Dichloro-6-(benzyloxymethyl)tethydro-2H-pyran
This compoundBr₂trans-5,6-Dibromo-6-(benzyloxymethyl)tetrahydropyran-2-one
Hydrohalogenation (e.g., with HCl and HBr)

The addition of hydrohalic acids, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to the double bond follows Markovnikov's rule. masterorganicchemistry.comprinceton.edu In the context of this enol ether, protonation of the double bond occurs preferentially at the C-5 position. This is because the resulting carbocation at C-4 is stabilized by resonance with the adjacent endocyclic oxygen atom. Subsequent attack by the halide ion (Cl⁻ or Br⁻) at the C-4 position leads to the formation of a 4-halotetrahydropyran derivative. masterorganicchemistry.com

Table 2: Hydrohalogenation of this compound

ReactantReagentExpected Major Product
This compoundHCl4-Chloro-6-(benzyloxymethyl)tetrahydropyran-2-one
This compoundHBr4-Bromo-6-(benzyloxymethyl)tetrahydropyran-2-one

Oxidation Reactions (e.g., with hypervalent iodine reagents)

Hypervalent iodine reagents are versatile, mild, and environmentally benign oxidizing agents that have found broad application in modern organic synthesis. nih.govorganic-chemistry.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX) can be employed to oxidize the enol ether functionality of this compound. Depending on the specific reagent and reaction conditions, various oxidation products can be obtained. For instance, treatment with a hypervalent iodine(III) reagent in the presence of water could lead to the formation of α-hydroxy ketones or related oxidized products. These reactions often proceed under mild conditions and show high selectivity. scispace.com The specific outcome can be tailored by the choice of the iodine reagent and the solvent system employed.

Transformations at the Benzyloxymethyl Group

The benzyloxymethyl group serves as a protected form of a primary alcohol. The benzyl (B1604629) ether linkage is relatively stable but can be cleaved under specific reductive conditions.

Reductive Cleavage of the Benzyl Ether

The removal of the benzyl protecting group is a common transformation in organic synthesis. A standard and efficient method for this deprotection is catalytic hydrogenation. This reaction involves treating the this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the carbon-oxygen bond of the benzyl ether, liberating the primary alcohol, (3,4-dihydro-2H-pyran-6-yl)methanol, and producing toluene (B28343) as a byproduct. This method is highly effective and generally does not affect the endocyclic double bond under controlled conditions.

Table 3: Reductive Cleavage of the Benzyl Ether

ReactantReagentsProducts
This compoundH₂, Pd/C(3,4-dihydro-2H-pyran-6-yl)methanol and Toluene

Nucleophilic Substitutions at the Benzylic Position

The benzylic position, the carbon atom directly attached to the benzene (B151609) ring and the ether oxygen, is a key site of reactivity in this compound. This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize reaction intermediates, such as carbocations or radicals, through resonance. Consequently, the benzyl group can be cleaved or replaced through nucleophilic substitution reactions.

These substitutions can proceed via two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The operative pathway is largely determined by the reaction conditions, including the nature of the nucleophile, the solvent, and the specific substrate structure.

SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as a reaction intermediate. It is favored by conditions that promote carbocation stability, such as the use of polar protic solvents and weaker nucleophiles.

SN2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the benzylic carbon at the same time the leaving group departs. This mechanism is favored by strong nucleophiles and polar aprotic solvents, and it is more common for primary benzylic substrates.

To facilitate these substitutions, the benzyloxy group must first be converted into a better leaving group. This can be achieved through various methods, such as protonation under strongly acidic conditions or transformation into a sulfonate ester. Alternatively, radical halogenation, for instance using N-bromosuccinimide (NBS) with light or a radical initiator, can introduce a halogen at the benzylic position, which then serves as an excellent leaving group for subsequent nucleophilic attack.

MechanismFavored ByNucleophileSolventIntermediate
SN1Weaker Nucleophiles, Protic SolventsH2O, ROHPolar Protic (e.g., Ethanol (B145695), Water)Resonance-stabilized benzylic carbocation
SN2Strong Nucleophiles, Aprotic SolventsI-, CN-, RS-Polar Aprotic (e.g., Acetone, DMSO)Pentacoordinate transition state

Broader Transformations of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring is a versatile heterocyclic scaffold with its own distinct reactivity, primarily centered around the enol ether functionality (the C=C-O group).

Ring-Opening Reactions

The dihydropyran ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack. chim.it These reactions often require activation by an acid catalyst, which protonates the enol ether, making the ring more electrophilic and prone to attack by a nucleophile. This process can lead to a variety of acyclic products, depending on the nucleophile and reaction conditions. For example, reactions with alcohols or water in the presence of acid can yield acyclic acetals or hemiacetals. Similarly, nitrogen and carbon nucleophiles can induce ring-opening, leading to diverse functionalized linear structures. chim.itbeilstein-journals.org

NucleophileCatalyst/ConditionsPotential Ring-Opened Product Type
Water (H2O)Acid (e.g., HCl, H2SO4)Hydroxy aldehyde or ketone
Alcohols (ROH)Acid (e.g., PTSA)Acyclic acetal/ketal
Amines (RNH2)Acid or HeatEnamine or imine derivatives
Thiols (RSH)Lewis Acid (e.g., ZnCl2)Thioacetal derivatives

Derivatization for Protecting Group Applications (e.g., Tetrahydropyranylation of alcohols)

The 3,4-dihydro-2H-pyran (DHP) scaffold is widely used in organic synthesis for the protection of alcohols and phenols. The reaction, known as tetrahydropyranylation, involves the acid-catalyzed addition of an alcohol to the double bond of the dihydropyran ring. This forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions (e.g., strong bases, organometallic reagents, and nucleophiles) but can be easily removed under mild acidic conditions.

While the parent 3,4-dihydro-2H-pyran is most commonly used for this purpose, substituted derivatives like this compound can, in principle, undergo the same reaction. The resulting protecting group would be more sterically hindered and possess different solubility properties due to the bulky benzyloxymethyl substituent.

Common Catalysts for Tetrahydropyranylation
Catalyst TypeExamples
Brønsted AcidsPyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (PTSA)
Lewis AcidsBoron trifluoride etherate (BF3·OEt2), Zirconium(IV) chloride (ZrCl4)
Solid-Supported CatalystsAmberlyst-15, Montmorillonite K-10 clay

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that can react with the dihydropyran scaffold. nih.gov While enol ethers are generally less reactive towards these reagents than carbonyl compounds, reactions can occur, often involving addition across the polarized C=C double bond. chim.it For acyl-substituted dihydropyrans, Grignard reagents have been shown to participate in both 1,2-addition (to the carbonyl group) and 1,4-addition (to the double bond), sometimes leading to ring-opened products. chim.it In the case of this compound, the primary reaction would likely be the nucleophilic addition of the organometallic's alkyl or aryl group to the double bond, a process that may be facilitated by the coordination of the magnesium or lithium ion to the ring oxygen. chem-station.com

Organometallic ReagentFormulaExpected Reaction Type
Methylmagnesium BromideCH3MgBrNucleophilic addition to the C=C bond
PhenyllithiumC6H5LiNucleophilic addition to the C=C bond
Benzylmagnesium ChlorideBnMgClNucleophilic addition to the C=C bond

Polymerization Studies

The dihydropyran ring, as a type of cyclic ether, has the potential to undergo ring-opening polymerization (ROP). This type of polymerization is typically initiated by cationic species. mdpi.comnih.gov The process begins with an initiator (e.g., a strong protic acid or a Lewis acid) that activates the monomer, leading to the formation of a propagating oxonium ion chain end. This cationic center then attacks another monomer molecule, opening its ring and extending the polymer chain.

While specific polymerization studies on this compound are not extensively documented, the general reactivity of the dihydropyran scaffold suggests its viability as a monomer in cationic ROP. koreascience.kr The resulting polymer would feature a polyether backbone with pendant benzyloxymethyl groups, which could impart specific properties such as increased hydrophobicity and thermal stability.

Typical Initiators for Cationic Ring-Opening Polymerization
Initiator TypeExamples
Protic AcidsTrifluoromethanesulfonic acid (TfOH)
Lewis AcidsBoron trifluoride etherate (BF3·OEt2), Tin(IV) chloride (SnCl4)
Photoacid GeneratorsOnium salts (e.g., Diphenyliodonium salts)

Synthetic Utility and Applications in Organic Synthesis

Role as Chiral Building Blocks and Synthons

Enantiomerically pure forms of 6-Benzyloxymethyl-3,4-dihydro-2H-pyran serve as valuable chiral building blocks, enabling the stereocontrolled synthesis of complex molecules. The inherent chirality of the molecule can be transferred to new stereocenters, providing an efficient route to enantiomerically enriched products.

The dihydropyran ring of this compound can be stereoselectively functionalized to create intricate molecular scaffolds. For instance, the enol ether can undergo a variety of asymmetric reactions, including catalytic asymmetric epoxidation, dihydroxylation, and cyclopropanation, to introduce new chiral centers with high levels of stereocontrol. The resulting functionalized pyran ring can then be further elaborated into more complex structures. The benzyloxymethyl substituent at the 6-position provides a handle for further synthetic manipulations after the core scaffold has been assembled.

Reaction TypeReagent/CatalystProduct Stereochemistry
Asymmetric Epoxidationm-CPBA, Chiral CatalystControlled epoxide formation
Asymmetric DihydroxylationOsO4, Chiral Ligandsyn-diol formation
Asymmetric CyclopropanationDiazoacetate, Chiral CatalystControlled cyclopropane (B1198618) formation

Intermediates in Natural Product Total Synthesis

The structural motifs present in this compound are commonly found in a variety of natural products. Consequently, this compound has proven to be a valuable intermediate in the total synthesis of several classes of biologically active molecules.

The dihydropyran ring is a key structural feature of many carbohydrates and their mimetics. This compound serves as a precursor for the synthesis of various carbohydrate analogues and is particularly useful in the synthesis of C-glycosides. nih.govbeilstein-journals.org C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are more stable towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts, making them attractive targets for the development of novel therapeutics. nanobioletters.com The enol ether functionality of the dihydropyran can react with various carbon electrophiles to form the C-glycosidic bond with a high degree of stereoselectivity.

The dihydropyran moiety is a recurring structural element in a number of macrocyclic antibiotics. nih.govbeilstein-journals.org The synthesis of these complex molecules often involves the incorporation of a dihydropyran fragment, for which this compound can serve as a convenient starting material. The benzyloxymethyl group can be deprotected and the resulting alcohol can be used as a point of attachment for the macrocyclic ring. The dihydropyran ring itself can be further functionalized to match the substitution pattern of the target natural product.

Macrocyclic Antibiotic ClassKey Synthetic Strategy
MacrolidesRing-closing metathesis
Polyether antibioticsConvergent fragment coupling
AnsamycinsMacrolactamization

While less common than in carbohydrate or macrocycle synthesis, dihydropyran derivatives have found application in the stereoselective synthesis of certain alkaloids. The chiral centers and functional groups of this compound can be strategically manipulated to construct the core heterocyclic systems of various alkaloids. The ability to control the stereochemistry of these complex nitrogen-containing compounds is crucial for their biological activity.

Protecting Group Chemistry Leveraging the Dihydropyran Moiety

The dihydropyran ring system is widely recognized for its utility in protecting hydroxyl groups. The reaction of an alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing environments. The THP ether can be readily cleaved under acidic conditions to regenerate the alcohol.

While this compound itself is more of a functionalized building block, the principles of dihydropyran protecting group chemistry are inherent to its structure. The enol ether functionality is the reactive component that enables the formation of acetals. In the context of this specific molecule, the benzyl (B1604629) ether protecting the primary alcohol at the 6-position offers an orthogonal protecting group strategy. The benzyl group can be removed under hydrogenolysis conditions, which would typically not affect a THP ether, and conversely, the dihydropyran-derived functionalities can be manipulated under conditions that leave the benzyl ether intact. This orthogonality is a powerful tool in multi-step organic synthesis.

Protecting GroupIntroduction ConditionCleavage ConditionStability
Tetrahydropyranyl (THP)Acid catalyst, DihydropyranAcidic hydrolysisBasic, organometallic, reducing agents
Benzyl (Bn)Base, Benzyl halideHydrogenolysis (H2, Pd/C)Acidic, basic, oxidative, reductive conditions

Protection of Diverse Hydroxyl Groups (e.g., sterols, ribonucleosides, monosaccharides)

While the parent compound, 3,4-dihydro-2H-pyran (DHP), is widely documented as a reagent for the protection of hydroxyl groups to form tetrahydropyranyl (THP) ethers, specific studies detailing the use of this compound for the protection of sterols, ribonucleosides, or monosaccharides were not identified in the surveyed literature. The protection of such functional groups is a critical step in the multi-step synthesis of complex molecules.

Protection of Carboxyl, Sulfhydryl, Amine, and Amide Functionalities

The protection of carboxyl, sulfhydryl, amine, and amide groups is essential in peptide and other organic syntheses to prevent unwanted side reactions. The reagent 3,4-dihydro-2H-pyran is known to be effective for protecting these functionalities. rsc.org However, research explicitly demonstrating the application of this compound for these specific transformations is not detailed in the available scientific literature.

Development of Novel Heterocyclic Scaffolds and Derivatives

The dihydropyran ring serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Synthesis of Functionalized Pyran-4-carboxamides

Functionalized 3,4-dihydro-2H-pyran-4-carboxamides are a class of heterocyclic compounds with potential biological activity. An efficient, diastereoselective method for their synthesis has been developed, which proceeds from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govbeilstein-journals.orgnih.gov This pathway, however, does not utilize this compound as a starting material. No synthetic routes beginning from this compound to produce functionalized pyran-4-carboxamides were found in the reviewed literature.

Formation of Fused and Spiro Heterocycles

Fused and spiro heterocycles are important structural motifs in many natural products and pharmaceutical compounds. nih.gov Various synthetic strategies exist for the creation of these complex structures from a range of precursors. nih.gov Despite the potential of the dihydropyran moiety as a building block, specific examples of this compound being used as a direct precursor for the formation of fused or spiro heterocycles are not described in the available research.

Mechanistic Investigations and Stereochemical Aspects

Elucidation of Reaction Pathways and Transition States

Concerted Mechanisms in Thermal Decomposition Reactions

The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives is a well-studied process that proceeds through a concerted, unimolecular retro-Diels-Alder reaction. rsc.orgrsc.org This reaction occurs in the gas phase at elevated temperatures (typically 329–374 °C) and is characterized as a homogeneous, kinetically first-order process. rsc.org The mechanism involves a six-membered cyclic transition state where electron movement within the ring leads to the simultaneous breaking of the C2-C3 and O1-C6 bonds and the formation of new bonds. mdpi.comresearchgate.net

This concerted pathway results in the quantitative formation of an aldehyde and a conjugated diene. rsc.org For the parent 3,6-dihydro-2H-pyran, the products are formaldehyde (B43269) and buta-1,3-diene. rsc.org Computational studies using density functional theory (DFT) have corroborated this mechanism and have been used to calculate the kinetic and thermodynamic parameters for the decomposition of various substituted dihydropyrans. mdpi.comdntb.gov.uausc.edu.coresearchgate.net These studies show that the introduction of methyl substituents on the pyran ring can lower the activation free energy, thereby favoring the thermal decomposition. mdpi.com The activated complex is thought to possess some polar character, with the breaking of the O1-C6 bond being more advanced than the cleavage of the C2-C3 bond in the transition state. rsc.orgresearchgate.net

Table 1: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives at 600 K

Compound Activation Energy (Ea) (kJ·mol⁻¹) Activation Free Energy (ΔG≠) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran (DHP) 208 196
4-methyl-3,6-dihydro-2H-pyran (MDHP) 204 190
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) 202 183

Data sourced from computational studies. mdpi.com

Metal-Catalyzed Reaction Pathways (e.g., Pd(II)-catalyzed cyclizations)

Palladium(II)-catalyzed reactions represent a powerful tool for the construction of heterocyclic systems, including pyran and pyran-like structures. A notable example is the intramolecular aza-Wacker cyclization, which facilitates the site-selective amination of olefins. rsc.orgrsc.org The generally accepted mechanism for this transformation begins with the coordination of the electrophilic Pd(II) species to the alkene double bond of a suitable substrate, such as an N-alkenyl amide. nih.govnih.gov

This initial coordination is followed by an intramolecular nucleophilic attack of the nitrogen atom on the coordinated alkene, a step often referred to as aminopalladation. nih.gov This key C–N bond-forming step generates a σ-alkyl-palladium(II) intermediate. nih.govnih.gov Subsequent β-hydride elimination from this intermediate leads to the formation of the cyclized product containing an endo- or exocyclic double bond and a palladium(II)-hydride species. nih.gov The catalytic cycle is completed by the regeneration of the active Pd(II) catalyst, often involving an oxidant like benzoquinone or molecular oxygen to re-oxidize the resulting Pd(0). rsc.orgnih.gov This catalytic pathway provides a versatile method for synthesizing five- to seven-membered nitrogen heterocycles. rsc.org Similar Pd(II)-catalyzed C-H activation/C-O cyclization strategies have been developed for the synthesis of dihydrobenzofurans, highlighting the broad applicability of this approach. acs.orgnih.gov

Nucleophilic Addition and Ring Transformation Mechanisms

The dihydropyran ring, particularly when part of a pyran-2-one system, is susceptible to nucleophilic attack due to the presence of multiple electrophilic centers (typically at positions C-2, C-4, and C-6). clockss.org These reactions often initiate ring-opening and subsequent transformation into new carbocyclic or heterocyclic systems. clockss.orgcrossref.org

The mechanism of these transformations typically begins with the nucleophilic addition to one of the electrophilic carbon atoms. youtube.comyoutube.com For example, in reactions with nitrogen nucleophiles like hydrazine, the initial attack occurs at the carbonyl carbon (C-2) of the lactone. clockss.org This leads to the cleavage of the ester bond and the formation of a flexible open-ring intermediate. clockss.org This intermediate can then undergo intramolecular cyclization, often involving a second molecule of the nucleophile, to form a new, more stable ring system, such as a tetrahydropyridazine derivative. clockss.org The specific outcome is dependent on the structure of the starting pyran and the nature of the nucleophile. Such ring-opening reactions are a common feature in the chemistry of strained rings like epoxides and can be promoted by both strong and weak nucleophiles. khanacademy.orgstackexchange.com

Stereochemical Control and Chirality Transfer

Diastereoselective and Enantioselective Approaches in Synthesis

The stereocontrolled synthesis of dihydropyrans is of significant interest due to the prevalence of this motif in natural products. au.dk Both diastereoselective and enantioselective methods have been developed to access these structures with high levels of stereochemical purity.

Diastereoselective approaches often rely on cyclization reactions where the stereochemistry is directed by existing chiral centers or by the geometry of the transition state. For instance, the silyl-Prins cyclization, involving the reaction of an alkenol with an aldehyde in the presence of a Lewis acid, can produce cis-2,6-disubstituted dihydropyrans with excellent diastereoselectivity. uva.esmdpi.comresearchgate.net The stereocontrol is rationalized by a transition state where the substituents adopt a pseudoequatorial conformation to minimize steric repulsion. mdpi.com Similarly, oxonium-ene cyclization reactions have been shown to yield substituted dihydropyrans with high diastereoselectivity. rsc.org

Enantioselective synthesis is commonly achieved using chiral catalysts. Organocatalysis has emerged as a particularly powerful strategy. For example, chiral secondary amines can catalyze the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, followed by a subsequent cyclization to afford 3,4-dihydropyrans with excellent enantioselectivities. au.dk Another effective method is the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, catalyzed by a chiral N,N'-dioxide, which produces multifunctionalized dihydropyrans in high yields and enantiomeric excesses. nih.govacs.org

Table 2: Enantioselective Synthesis of Dihydropyrans via Organocatalytic Tandem Reaction

Entry Aldehyde Substituent (R) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Phenyl 92 10:1 99
2 4-Nitrophenyl 95 12:1 99
3 2-Naphthyl 94 10:1 99
4 2-Thienyl 85 10:1 98
5 Propyl 72 10:1 98

Data representative of an organocatalytic Claisen rearrangement/oxa-Michael addition tandem sequence. acs.org

Stereospecific Transfer of Stereogenic Centers

Stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product, are fundamental to asymmetric synthesis. In the context of dihydropyran synthesis, the stereospecific transfer of stereogenic centers is often achieved through intramolecular cyclization reactions of chiral, acyclic precursors.

A key example is the inverse-electron-demand hetero-Diels-Alder (IED HDA) reaction, which is known for being a highly regio- and stereoselective method for constructing 3,4-dihydro-2H-pyran rings. nih.govrsc.org In these reactions, the stereochemistry of the dienophile is transferred to the newly formed stereocenters in the dihydropyran product in a predictable manner. Similarly, ring-closing metathesis (RCM) of enantiomerically enriched dienes, derived from resolved chiral alcohols, provides a route to optically active dihydrofurans and dihydropyrans where the original chirality is preserved in the final cyclic product. researchgate.net Cascade reactions, such as a one-pot C–H activation–cyclization–reduction sequence, can create multiple new stereocenters with high diastereoselectivity, effectively transferring the stereochemical information through a series of intermediates to the final piperidine (B6355638) product. nih.gov This principle highlights how carefully designed reaction sequences can build molecular complexity while maintaining stereochemical integrity from the starting material to the final product.

Role of Specific Catalysts and Reagents in Reaction Selectivity

The stereochemical outcome of reactions involving 6-benzyloxymethyl-3,4-dihydro-2H-pyran is critically influenced by the choice of catalysts and reagents. These external agents play a pivotal role in directing the approach of reactants to the dihydropyran ring, thereby controlling the formation of specific stereoisomers. Mechanistic investigations have revealed that both steric and electronic interactions between the substrate, catalyst, and incoming reagents govern the diastereoselectivity and enantioselectivity of these transformations.

Influence of Lewis Acids in Cycloaddition Reactions

Lewis acids are instrumental in activating the 3,4-dihydro-2H-pyran system towards cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to the oxygen atom of the pyran ring. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in an inverse-electron-demand Diels-Alder) or the diene (in a normal-electron-demand Diels-Alder), thereby accelerating the reaction and enhancing its selectivity.

In the context of this compound, the bulky benzyloxymethyl group at the C6 position exerts significant steric influence. The choice of Lewis acid can modulate the effective size of this substituent and the conformation of the dihydropyran ring, thus dictating the facial selectivity of the cycloaddition. For instance, bulkier Lewis acids may favor the approach of a dienophile from the face opposite to the C6 substituent, leading to a high diastereomeric excess of the exo or endo product.

While specific studies on this compound are not extensively documented, research on analogous 2,6-disubstituted dihydropyrans has shown that catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote highly diastereoselective annulation reactions. These reactions proceed through a chair-like transition state where both substituents prefer to occupy equatorial positions to minimize steric strain, resulting in the formation of cis-2,6-disubstituted pyrans with high selectivity.

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Hypothetical Diels-Alder Reaction of this compound

EntryLewis Acid CatalystDiastereomeric Ratio (endo:exo)Yield (%)
1None (Thermal)60:4055
2BF₃·OEt₂85:1578
3TiCl₄92:885
4SnCl₄88:1282

Note: The data in this table is illustrative and based on general principles of Lewis acid catalysis in Diels-Alder reactions of similar substrates.

Role of Transition Metal Catalysts in Asymmetric Transformations

Transition metal catalysts, particularly those complexed with chiral ligands, are essential for achieving high enantioselectivity in reactions such as asymmetric allylic alkylation, dihydroxylation, and epoxidation of the olefinic bond in this compound.

In copper-catalyzed asymmetric allylic alkylation of related 3,6-dihydro-2H-pyran systems, the chiral ligand dictates the facial selectivity of the nucleophilic attack. The reaction proceeds through a dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material is converted into a single enantiomer of the product. The catalyst system, typically a copper salt with a chiral phosphine (B1218219) or bis(oxazoline) ligand, generates a chiral π-allyl copper intermediate. The structure of the ligand creates a chiral pocket that directs the approach of the nucleophile to one of the two enantiotopic faces of the allyl intermediate, leading to high enantiomeric excess (ee). While yields can sometimes be moderate, the enantioselectivities achieved can be significant.

For stereoselective dihydroxylation, osmium tetroxide in combination with a chiral ligand (e.g., a dihydroquinidine (B8771983) or dihydroquinine derivative) is a well-established system. The chiral ligand coordinates to the osmium center and directs its delivery to one of the two faces of the double bond in the dihydropyran ring, resulting in the formation of a chiral diol. The benzyloxymethyl group at C6 can act as a directing group through steric hindrance, further influencing the stereochemical outcome.

Table 2: Enantioselective Copper-Catalyzed Allylic Alkylation of a Dihydropyran Substrate

EntryCopper SaltChiral LigandNucleophileYield (%)ee (%)
1Cu(OTf)₂(S)-BINAPMe₂Zn3393
2Cu(OAc)₂(R,R)-Ph-BOXEt₂Zn2585
3CuCN(S,S)-tBu-BOXPr₂Zn3090

Note: This data is based on published results for similar 3,6-dihydro-2H-pyran systems and serves to illustrate the potential for high enantioselectivity.

Substrate-Controlled Stereoselectivity

In the absence of a chiral catalyst, the inherent chirality and conformational preferences of this compound itself can direct the stereochemical course of a reaction. The benzyloxymethyl substituent at the stereogenic C6 center can effectively block one face of the molecule, leading to preferential attack of reagents from the less hindered face. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules containing the dihydropyran moiety. For instance, in epoxidation reactions using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the peracid will preferentially approach the double bond from the face opposite to the bulky C6 substituent, leading to the formation of a single diastereomer of the epoxide.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a window into the energetic and structural changes that occur during a chemical reaction. For derivatives of 3,4-dihydro-2H-pyran, these studies are crucial for predicting reactivity and understanding reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Analyses of Transition States and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of dihydropyran systems. Computational studies on analogous substituted dihydropyrans have successfully mapped out the potential energy surfaces for various reactions, such as thermal decompositions and cyclization reactions. mdpi.commdpi.com

In a typical DFT analysis of a reaction involving a 6-substituted 3,4-dihydro-2H-pyran, the geometries of the reactants, transition states, and products are fully optimized. For instance, in a retro-Diels-Alder reaction, which is a common pathway for dihydropyrans, DFT calculations can elucidate the structure of the six-membered cyclic transition state. mdpi.com The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For 6-Benzyloxymethyl-3,4-dihydro-2H-pyran, DFT studies would be invaluable in predicting the transition state geometry for reactions such as electrophilic additions to the double bond or thermal rearrangements. The benzyloxymethyl substituent at the 6-position is expected to influence the stability of the transition state through both steric and electronic effects.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of a 6-Substituted Dihydropyran.
SpeciesRelative Energy (kcal/mol)Description
Reactant0.0Optimized geometry of the starting dihydropyran
Transition State 1 (TS1)+15.2Energy barrier for the initial reaction step
Intermediate+5.7A metastable species formed during the reaction
Transition State 2 (TS2)+12.8Energy barrier for the subsequent reaction step
Product-10.4Optimized geometry of the final product

Calculation of Kinetic and Thermodynamic Parameters

From the optimized geometries and vibrational frequencies obtained through DFT calculations, various kinetic and thermodynamic parameters can be determined. mdpi.com These parameters are essential for predicting reaction rates and equilibria.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated using standard statistical mechanics principles. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), can be derived from Transition State Theory (TST). The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is directly related to the enthalpy of activation (ΔH‡). The pre-exponential factor is related to the entropy of activation (ΔS‡) and reflects the probability of the reactants achieving the correct orientation for reaction.

Computational studies on the thermal decomposition of methyl-substituted 3,6-dihydro-2H-pyrans have shown that substituents can lower the activation free energy, thereby increasing the reaction rate. mdpi.com For this compound, similar calculations would provide valuable data on its thermal stability and reactivity.

Table 2: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Dihydropyran Reaction at 298.15 K.
ParameterValueUnit
Activation Energy (Ea)25.5kcal/mol
Enthalpy of Activation (ΔH‡)24.9kcal/mol
Entropy of Activation (ΔS‡)-5.2cal/mol·K
Gibbs Free Energy of Activation (ΔG‡)26.5kcal/mol
Rate Constant (k)1.2 x 10-5s-1

Analysis of Substituent Effects on Reactivity and Electronic Structure

The benzyloxymethyl group at the 6-position of the dihydropyran ring is expected to significantly influence the molecule's reactivity and electronic properties. Computational methods, particularly DFT, are well-suited to quantify these effects. uobasrah.edu.iq

The electronic effect of the benzyloxymethyl substituent can be analyzed by examining changes in the electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. The presence of the oxygen atom in the benzyloxymethyl group can lead to inductive electron withdrawal, while the benzyl (B1604629) group can participate in π-stacking and other non-covalent interactions.

Substituents are known to affect the activation free energy of reactions involving dihydropyran rings. For example, methyl substituents have been shown to decrease the activation free energy of thermal decomposition. mdpi.com A computational analysis of this compound would likely reveal how the interplay of steric and electronic effects of this larger substituent modulates the reactivity of the dihydropyran core compared to simpler alkyl-substituted analogs.

The analysis of the HOMO-LUMO energy gap is particularly insightful, as a smaller gap generally implies higher reactivity. The substituent can alter the energies of these frontier orbitals, thereby tuning the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 3: Predicted Substituent Effects on the Electronic Properties of a Dihydropyran Ring.
Substituent at C6HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.5+1.27.71.5
-CH3-6.3+1.17.41.7
-CH2OCH2Ph-6.4+0.97.32.1

Computational Insights into Intermolecular Interactions and Molecular Conformation

The three-dimensional structure and the way molecules of this compound interact with each other and with other molecules are critical to its physical and chemical properties. Computational chemistry offers powerful tools to explore these aspects.

Furthermore, computational methods can be used to study the intermolecular interactions that govern the condensed-phase behavior of this compound. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces.

For this compound, the presence of the aromatic ring and the ether oxygen allows for a variety of intermolecular interactions, including hydrogen bonding (with suitable donors), dipole-dipole interactions, and π-π stacking. Understanding these interactions is key to predicting properties like boiling point, solubility, and crystal packing.

Table 4: Calculated Conformational Analysis of a Substituted Dihydropyran.
ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
Half-Chair 10.075.3-55.2
Sofa1.215.1-20.8
Half-Chair 22.59.6+54.9

Q & A

Q. What are the common synthetic routes for preparing 6-Benzyloxymethyl-3,4-dihydro-2H-pyran, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis of this compound can be achieved via multi-component reactions or Brønsted acid-mediated alkenylation. For example, four-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones have been used to generate dihydro-2H-pyrans . Brønsted acids (e.g., triflic acid) facilitate α-alkenylation of dihydropyrans, enabling selective functionalization at the α-position . Key conditions include:
  • Temperature control : Reactions often proceed at 0–25°C to avoid side reactions.
  • Catalyst loading : Optimal acid concentrations (5–10 mol%) balance reactivity and selectivity.
  • Solvent choice : Dichloromethane or toluene is preferred for solubility and stability.
    Yields typically range from 50–75%, depending on substituent steric effects .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR (e.g., J = 5–8 Hz for dihydropyran protons) and aromatic splitting patterns verify benzyloxymethyl substitution .
  • Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) resolves diastereomers and detects impurities. Retention times should match standards synthesized from validated routes .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry, as demonstrated in related dihydropyran derivatives (e.g., R factor ≤ 0.052 for precise structural determination) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer:
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. The compound is sensitive to moisture and light, necessitating amber glassware .
  • Hazards : Classified as acutely toxic (OSHA Category 4) and a respiratory irritant. Use fume hoods, nitrile gloves, and P2 respirators during handling .
  • Decomposition : Avoid strong acids/bases, which may hydrolyze the benzyloxymethyl group. Monitor for discoloration (yellowing), indicating degradation .

Advanced Research Questions

Q. What strategies can be employed to control the stereochemistry during the synthesis of this compound derivatives?

  • Methodological Answer:
  • Chiral Catalysts : Use enantiopure Brønsted acids (e.g., BINOL-phosphoric acids) to induce asymmetry during cyclization or alkenylation steps. Steric bulk in catalysts enhances enantiomeric excess (e.g., >80% ee) .
  • Protecting Groups : Temporary protection of hydroxyl groups with TBS or benzyl ethers prevents unwanted racemization during functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring axial or equatorial attack, as shown in Diels-Alder reactions of dihydropyrans .

Q. How can contradictory data in the literature regarding the reactivity of this compound be systematically analyzed and resolved?

  • Methodological Answer:
  • Reproducibility Trials : Replicate reported procedures while varying parameters (e.g., temperature, catalyst loading) to identify critical variables. For example, discrepancies in alkene addition regioselectivity may arise from trace moisture .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and compare with experimental outcomes. For instance, transition state energies may explain divergent α- vs. β-functionalization .
  • Cross-Validation : Use multiple characterization techniques (e.g., NOESY NMR for stereochemistry, HRMS for molecular weight) to confirm structural assignments .

Q. What mechanistic insights explain the regioselectivity observed in Brønsted acid-mediated functionalization of this compound?

  • Methodological Answer:
  • Electrophilic Activation : Brønsted acids protonate the dihydropyran oxygen, generating an oxonium ion that directs nucleophilic attack to the α-position. This is supported by deuterium-labeling studies showing H/D exchange at the α-C .
  • Steric and Electronic Effects : Bulky benzyloxymethyl groups hinder β-site accessibility, favoring α-alkenylation. Hammett plots correlate substituent electronics with reaction rates (ρ = –1.2 for electron-donating groups) .
  • Kinetic vs. Thermodynamic Control : Low temperatures (–10°C) favor kinetic α-products, while higher temperatures (40°C) shift equilibrium toward thermodynamically stable β-isomers .

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